molecular formula C28H22BrClN2O3 B11948891 N'-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 350992-43-7

N'-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B11948891
CAS No.: 350992-43-7
M. Wt: 549.8 g/mol
InChI Key: OTCCQFSBTFIBMK-KBVAKVRCSA-N
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Description

N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound characterized by the presence of bromine and chlorine substituents on its benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzylidene intermediate, followed by the introduction of the bromine and chlorine substituents. The reaction conditions generally require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced analogs.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions, often using reagents like sodium iodide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium iodide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-((4-Chlorobenzyl)oxy)benzylidene)-4-((4-bromobenzyl)oxy)benzohydrazide
  • N’-(2-((4-Fluorobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

350992-43-7

Molecular Formula

C28H22BrClN2O3

Molecular Weight

549.8 g/mol

IUPAC Name

N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C28H22BrClN2O3/c29-24-11-5-20(6-12-24)19-35-27-4-2-1-3-23(27)17-31-32-28(33)22-9-15-26(16-10-22)34-18-21-7-13-25(30)14-8-21/h1-17H,18-19H2,(H,32,33)/b31-17+

InChI Key

OTCCQFSBTFIBMK-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br

Origin of Product

United States

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